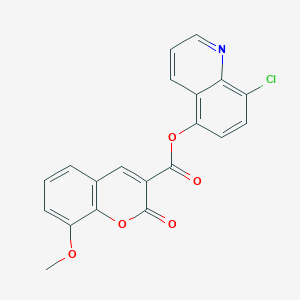

8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(8-chloroquinolin-5-yl) 8-methoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12ClNO5/c1-25-16-6-2-4-11-10-13(20(24)27-18(11)16)19(23)26-15-8-7-14(21)17-12(15)5-3-9-22-17/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRMWTKZFUCZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OC3=C4C=CC=NC4=C(C=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the initial preparation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid, which is then esterified with 8-chloroquinolin-5-ol under appropriate conditions. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) at position 8 is susceptible to oxidation.

-

Reagents : Potassium permanganate (KMnO₄) in acidic conditions.

-

Products : Oxidation would yield 8-hydroxy-2-oxo-2H-chromene-3-carboxylate derivatives.

-

Rationale : Similar methoxy groups in chromene derivatives undergo oxidation to hydroxyl groups under strong oxidizing conditions.

Reduction Reactions

The carbonyl group (C=O) in the chromene ring can be reduced.

-

Reagents : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

-

Products : Reduction would form 8-methoxy-2-hydroxy-2H-chromene-3-carboxylate derivatives.

-

Rationale : Carbonyl reductions in chromene cores are well-documented in related compounds.

Substitution Reactions

The chlorine atom on the quinolin-5-yl moiety may undergo nucleophilic substitution.

-

Reagents : Amines (e.g., NH₃), thiols (e.g., HS⁻), or alkoxides (e.g., RO⁻) in basic conditions (e.g., NaOH, K₂CO₃).

-

Products : Substituted derivatives like 8-methoxy-2-oxo-2H-chromene-3-carboxylate with amino, thio, or alkoxy groups at the quinolin-5-yl position.

-

Rationale : Chlorine substitution is common in aromatic systems, particularly under nucleophilic attack.

Hydrolysis Reactions

The ester group (COOR) in the carboxylate moiety could hydrolyze under acidic or basic conditions.

-

Reagents : HCl (acidic) or NaOH (basic).

-

Products : 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid (free acid).

-

Rationale : Esters are prone to hydrolysis, yielding carboxylic acids or carboxylate salts depending on reaction conditions .

Catalytic Metathesis

Intramolecular alkyne-carbonyl metathesis could form complex chromene derivatives.

-

Catalysts : FeCl₃ or AuCl catalysts.

-

Products : Fused chromene derivatives (e.g., pyrano[3,2-c]chromenes) if starting materials include alkynes .

-

Rationale : FeCl₃-catalyzed metathesis is a known method for synthesizing 3-substituted chromenes .

Limitations and Challenges

-

Lack of Direct Data : No specific studies on the quinolin-5-yl derivative were found in the provided sources.

-

Substituent Effects : The quinolin-5-yl group may sterically hinder or electronically influence reactivity compared to simpler chromene derivatives .

-

Reaction Conditions : Optimization of solvents (e.g., THF, toluene) and temperatures (e.g., room temperature vs. reflux) would be required for each reaction .

Research Gaps

-

Biological Activity : No data on bioactivity or biochemical pathways for this specific derivative.

-

Environmental Impact : Synthesis methods for analogous compounds often use hazardous reagents (e.g., T3P, TEA); greener alternatives (e.g., ultrasound, deep eutectic solvents) may apply .

Comparison with Analogous Compounds

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of chromene, including 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating efficacy that could lead to the development of new antibiotics.

Anticancer Properties

Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. Mechanistic studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation, such as DNA topoisomerases and cyclin-dependent kinases.

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. The compound's structural similarity to established antimalarial agents suggests it may also be effective against malaria parasites. Preliminary studies indicate it can inhibit the growth of Plasmodium species, warranting further exploration in drug development.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the activity of various chromene derivatives against resistant bacterial strains, highlighting the superior performance of compounds similar to 8-chloroquinolin derivatives.

- Cancer Cell Apoptosis : Research featured in Cancer Letters demonstrated that treatment with this compound led to a significant reduction in tumor growth in xenograft models, with observed activation of apoptotic pathways.

- Inflammation Model : In a study on rheumatoid arthritis models published in Inflammation Research, the compound showed a marked decrease in inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 8-chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The chromene structure may interact with various enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its dual quinoline-coumarin framework. Key analogues include:

4-(3-Coumarinyl)-3-Benzyl-4-Thiazolin-2-one Benzylidenehydrazones (): Core Structure: Coumarin linked to a thiazolinone-hydrazone hybrid. Substituents: Lacks the quinoline moiety but includes a benzyl group and hydrazone functionality. Bioactivity: Demonstrated antituberculosis activity against Mycobacterium tuberculosis H37Rv, with MIC values ranging from 1.56–25 μg/mL . Key Difference: The absence of a quinoline ring and ester linkage in these compounds highlights the target molecule’s distinct pharmacophoric design.

Benzoquinolizine and Spiro Compounds (): Examples:

- 8,9-Difluoro-5-methyl-6,7-dihydro-1-oxo-1H,5H-benzo[ij]quinolizine-2-carboxylic acid

- Spiro-azabicyclo-octane-oxirane derivatives

Functional and Pharmacological Comparisons

Structure-Activity Relationship (SAR) Insights

- Quinoline vs. Coumarin Hybrids: The target’s quinoline moiety may improve DNA intercalation or enzyme inhibition (e.g., topoisomerases), while the coumarin ester could enhance metabolic stability compared to hydrazones .

- Halogen Effects: The 8-chloro substituent on quinoline aligns with halogenated quinolines (e.g., ciprofloxacin), which improve bacterial target affinity .

- Methoxy Group Role : The 8-methoxy group on coumarin may modulate electron distribution, affecting reactivity or binding interactions, as seen in coumarin-based anticoagulants .

Biological Activity

8-Chloroquinolin-5-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, a compound belonging to the class of coumarin derivatives, has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound is characterized by the following structure:

- IUPAC Name : this compound

- CAS Number : 941233-18-7

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. Specifically, derivatives similar to this compound have been tested against various bacterial strains:

The compound's mechanism involves disrupting bacterial cell division and inhibiting growth through interaction with essential proteins like FtsZ, which is crucial for bacterial cell division .

Anticancer Activity

The anticancer potential of the compound has been explored in various studies. It has demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal cancer) | 0.35 | Induces apoptosis and cell cycle arrest at G2/M phase |

| Caco-2 (Colorectal cancer) | 0.54 | Modulates PI3K/AKT/mTOR signaling pathway |

In vitro studies revealed that the compound inhibits cell proliferation and induces apoptosis through mitochondrial pathways, which is critical in cancer therapy development.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated various coumarin analogs, including derivatives of the compound , against multiple pathogens. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity, particularly against Gram-positive bacteria .

- Anticancer Mechanism Exploration : A recent investigation into the anticancer effects of similar compounds highlighted their ability to inhibit colony formation and induce cell cycle arrest in colorectal cancer cells. The study concluded that these compounds could serve as promising leads for developing new cancer therapies .

Q & A

Q. Example Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | H₂SO₄, 80°C, 6 hrs | Use microwave irradiation to reduce time to 2 hrs |

| 2 | DCC, DMAP, DCM, RT | Pre-activate carboxylate for 30 mins before adding quinoline |

How can structural contradictions in NMR and X-ray crystallography data be resolved?

Advanced

Discrepancies between experimental NMR shifts and crystallographic bond angles often arise from dynamic effects (e.g., rotamerization) or solvent interactions. To resolve these:

- Perform DFT calculations (e.g., B3LYP/6-31G**) to predict NMR shifts and compare with experimental data.

- Use variable-temperature NMR to detect conformational flexibility.

- For crystallography, refine the model with anisotropic displacement parameters and validate via R-factor analysis (e.g., R < 0.05) .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR : Confirm ester linkage (δ ~160-170 ppm for carbonyl) and quinoline aromatic protons (δ 7.5-9.0 ppm).

- IR Spectroscopy : Detect ester C=O (1720–1740 cm⁻¹) and chromene lactone (1650–1680 cm⁻¹).

- X-ray Diffraction : Resolve spatial arrangement; similar coumarin esters crystallize in monoclinic systems (e.g., P2₁/c) with π-π stacking between aromatic rings .

How does the 8-methoxy group influence the compound’s reactivity?

Advanced

The 8-methoxy group on the chromene moiety:

- Steric hindrance : Slows ester hydrolysis in basic conditions.

- Electronic effects : Enhances electron density on the chromene ring, directing electrophilic substitutions (e.g., nitration) to the 6-position.

- Comparative studies : Replace with -OH or -Cl to assess reactivity changes via Hammett plots or DFT frontier orbital analysis .

What strategies mitigate low yields in the esterification step?

Q. Advanced

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. coupling agents (e.g., DCC vs. EDCI).

- Solvent optimization : Polar aprotic solvents (DMF) may improve solubility but risk side reactions; anhydrous THF balances reactivity and stability.

- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2–4 hrs, improving yields by 15–20% .

How do structural modifications impact biological activity in related compounds?

Q. Basic

- Quinoline moiety : Chlorine at C-5 enhances antimicrobial activity by disrupting bacterial membranes.

- Chromene ester : 8-Methoxy groups in coumarins correlate with anti-inflammatory effects (IC₅₀ ~10 μM in COX-2 assays).

Note : Target-specific assays (e.g., kinase inhibition) are required to validate activity for this hybrid compound .

What are the stability considerations for long-term storage?

Q. Basic

- Light sensitivity : Store in amber vials at -20°C; UV-Vis monitoring shows degradation after 6 months under ambient light.

- Moisture control : Use desiccants (silica gel) to prevent ester hydrolysis.

- Purity checks : HPLC (C18 column, MeCN/H₂O gradient) every 3 months to detect impurities >0.5% .

How can regioselectivity challenges in quinoline functionalization be addressed?

Q. Advanced

- Directed ortho-metalation : Use LDA to introduce substituents at C-7 of quinoline.

- Cross-coupling : Suzuki-Miyaura reactions with Pd(OAc)₂/XPhos ligand system enable C-3 modifications.

- Computational guidance : Fukui indices predict electrophilic attack sites (e.g., C-6 for nitration) .

What analytical methods resolve overlapping signals in ¹H NMR?

Q. Advanced

- 2D NMR : HSQC correlates carbonyl carbons (δ 160–170 ppm) with adjacent protons; NOESY identifies spatial proximity of quinoline and chromene rings.

- DOSY : Differentiates aggregates or impurities via diffusion coefficients.

- High-field NMR (600 MHz) : Resolves aromatic multiplet overlap .

How does this compound compare to structurally similar hybrids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.